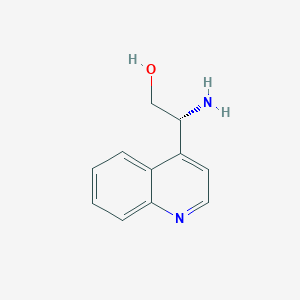

(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol

Description

(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a quinoline scaffold. It is synthesized via epoxide ring-opening reactions between 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline and primary amines under microwave-assisted conditions, yielding products with enantiomeric purity (R or S configurations) . The compound is characterized by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Physical properties, such as melting points (e.g., 154–162°C for derivatives), vary with substituents. This compound and its analogs are studied for anti-bacterial applications, with structural modifications influencing bioactivity .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-quinolin-4-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m0/s1 |

InChI Key |

HPWXTBTUEOHWIY-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)[C@H](CO)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Five-Step Synthesis via 4-Hydroxyquinoline Intermediate and Asymmetric Epoxidation

A well-documented approach starts from 4-hydroxyquinoline and proceeds through a five-step sequence:

- Step 1: Conversion of 4-hydroxyquinoline to 4-bromoquinoline via reaction with phosphorus oxybromide (POBr3).

- Step 2: Suzuki coupling of 4-bromoquinoline with sodium vinyl trifluoroborate to yield 4-vinylquinoline.

- Step 3: Asymmetric Sharpless dihydroxylation of the vinyl group using AD-mix-β to afford the (R)-diol intermediate.

- Step 4: Conversion of the diol to the corresponding epoxide while retaining stereochemistry.

- Step 5: Ring opening of the epoxide with a suitable amine to introduce the amino group, yielding (R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol or its derivatives.

Asymmetric Sharpless Dihydroxylation and Epoxide Ring-Opening

The key stereoselective step is the Sharpless asymmetric dihydroxylation of the 4-vinylquinoline intermediate, which installs the chiral centers with high enantiomeric excess. Subsequent epoxidation and regioselective nucleophilic ring-opening with amines provide access to the (R)-amino alcohol. This approach is flexible for preparing a variety of amino-substituted quinoline derivatives by varying the amine nucleophile.

Alternative Mannich-Type Reaction on 2-Aminoquinolin-4(1H)-one

Another approach involves Mannich reactions of 2-aminoquinolin-4(1H)-one with paraformaldehyde and secondary amines under mild heating conditions. Although this method is primarily used to synthesize 2-amino-3-substituted quinolin-4(1H)-ones, it can be adapted for amino alcohol derivatives by further functional group transformations.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form quinoline ketones or aldehydes.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinoline ketones and aldehydes.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol is a chiral compound with an amino group and a hydroxyl group attached to a carbon chain linked to a quinoline ring. Its molecular formula is , with a molecular weight of approximately 188.23 g/mol. The compound's unique structure and biological activities make it applicable in pharmaceuticals, antiviral therapies, and other biological applications.

Pharmaceutical Applications

This compound is used in the pharmaceutical field because of its biological activity. The quinoline moiety can bind to enzyme active sites, potentially inhibiting their activity, which can lead to anti-inflammatory and antimicrobial effects. Studies have explored its potential as an anti-influenza agent, showing significant inhibition rates in vitro.

Interaction with Biological Targets

Interaction studies have shown that this compound can effectively bind to various biological targets. Docking studies suggest the compound interacts with RNA polymerase, indicating potential use in antiviral therapies. The mechanism of action primarily involves hydrogen bonds with active sites on enzymes, modulating their activity and affecting cellular functions.

Anti-Influenza Agent

Derivatives of quinoline, including compounds related to this compound, have demonstrated anti-influenza virus activity . For instance, 4-[(quinolin-4-yl)amino]benzamide derivatives have shown activity against influenza virus strains such as A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2), and influenza B virus . These compounds interact with ribonucleoprotein and target the PA−PB1 subunit of RNA polymerase .

A study on 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid showed it could interact with PA and had an inhibition rate of 50.00% at 50 µM according to plaque inhibition assay . The benzene ring and the oxygen atom in 4-aminobenzoic acid of this compound revealed pivotal interactions with the RNA polymerase .

Analogues and Derivatives

This compound is unique due to its chiral center and the presence of both an amino and alcohol group, allowing for diverse chemical modifications and applications not available in its analogs. Several compounds share structural similarities:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(quinolin-4-yl)ethan-1-ol | Lacks amino group; less versatile | Limited reactivity compared to (R)-2-amino compound |

| 4-hydroxyquinoline | Contains hydroxyl group instead of amino alcohol | Different reactivity due to absence of amino group |

| Quinoline-2-carboxylic acid | Carboxylic acid functional group | Different applications due to carboxylic nature |

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline and Quinazoline Derivatives

2-((7-Chloroquinolin-4-yl)amino)ethan-1-ol

- Structure: A quinoline derivative with a chlorine substituent at position 7 and an aminoethanol side chain.

- Synthesis: Prepared via nucleophilic substitution of 4,7-dichloroquinoline with aminoethanol at 130°C, achieving a 94% yield .

- Properties : Colorless solid; higher yield compared to the target compound due to simplified substitution chemistry.

2-[(Quinazolin-4-yl)amino]ethan-1-ol

- Structure: Quinazoline core (two nitrogen atoms in the heterocycle) with an aminoethanol chain.

- Properties : Molecular weight 189.22 g/mol, boiling point 409°C, density 1.318 g/cm³ .

| Compound | Core Structure | Key Substituent | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound (R)-isomer | Quinoline | 2,8-bis(trifluoromethyl) | ~414 (estimated) | 39–89 | 154–162 |

| 2-((7-Chloroquinolin-4-yl)amino)ethan-1-ol | Quinoline | 7-Cl | ~226 | 94 | Not reported |

| 2-[(Quinazolin-4-yl)amino]ethan-1-ol | Quinazoline | None | 189.22 | Not reported | Not reported |

Key Differences :

Substituted Phenyl Derivatives

2-Amino-2-(2-chlorophenyl)ethan-1-ol and 2-Amino-2-(4-fluorophenyl)ethan-1-ol

- Synthesis : Catalyzed dehydrogenation of amido alcohols with electron-withdrawing groups (e.g., Cl, F) enhances yields (up to 92%) .

- Impact of Substituents : Electron-withdrawing groups stabilize intermediates, improving reaction efficiency compared to the target compound’s synthesis (39–89% yields) .

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

- Structure : Anthracene-substituted analog.

- Applications: Industrial-scale availability noted, though biological data are unspecified .

| Compound | Aromatic System | Substituent | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-2-(2-chlorophenyl)ethan-1-ol | Phenyl | 2-Cl | ~185 | 56–92 |

| (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol HCl | Anthracene | None | ~326 (estimated) | Not reported |

Key Differences :

- Chloro/fluoro-phenyl analogs lack the quinoline scaffold, reducing planar rigidity compared to the target compound.

Heterocyclic and Functionalized Derivatives

(R)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol

- Structure : Pyridine ring with a methoxy group.

(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride

- Structure : Difluorinated, methoxy-substituted phenyl group.

- Properties : Molecular weight 221.66 g/mol; 98% purity .

| Compound | Core Structure | Key Substituent | Molecular Weight (g/mol) | Purity (%) |

|---|---|---|---|---|

| (R)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol | Pyridine | 4-OCH₃ | 168.19 | Not reported |

| (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol HCl | Phenyl | 3-F, 5-OCH₃ | 221.66 | 98 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective synthesis of (R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol?

- Methodology :

- Chiral resolution : Use (R)-configured starting materials (e.g., chiral auxiliaries like Evans oxazolidinones) to direct stereochemistry during nucleophilic addition to quinoline-4-carbaldehyde .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reductive amination of quinoline-4-yl ketones .

- Post-synthetic modifications : Functionalize pre-synthesized quinoline derivatives via hydroxylation and amination, followed by chiral chromatography for enantiomer separation .

Q. How is the stereochemical purity of this compound validated experimentally?

- Analytical techniques :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase; retention times distinguish (R) and (S) enantiomers .

- Optical rotation : Compare observed [α]D²⁵ values against literature data (e.g., [α]D²⁵ = +32.5° for (R)-enantiomer in methanol) .

- NMR spectroscopy : Analyze splitting patterns in ¹H-NMR (e.g., diastereotopic protons near the chiral center at δ 3.8–4.2 ppm) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Biological targets :

- Antimicrobial agents : Quinoline derivatives inhibit DNA gyrase in E. coli (IC₅₀ = 12 µM) .

- Receptor modulators : The amino ethanol moiety enables hydrogen bonding with serotonin receptors (5-HT₂A) in computational docking studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations of this compound?

- Protocol :

- Data collection : Use synchrotron radiation (λ = 0.710 Å) for high-resolution (<1.0 Å) single-crystal X-ray diffraction .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis (e.g., O–H···N interactions at 2.8 Å) .

- Validation : Cross-check torsion angles with DFT-optimized geometries (e.g., C2–C1–N1–C9 torsion = 178.5° experimental vs. 179.2° theoretical) .

Q. What strategies mitigate racemization during functionalization of this compound?

- Experimental design :

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amino group during alkylation or acylation, reducing racemization to <5% .

- Low-temperature reactions : Perform nucleophilic substitutions at −78°C in anhydrous DMF to preserve stereochemical integrity .

- Monitoring : Track ee via circular dichroism (CD) at 220 nm; a 10% drop in ee triggers reaction termination .

Q. How do substituents on the quinoline ring influence the compound’s bioactivity and stability?

- Comparative analysis :

| Substituent | Bioactivity (IC₅₀) | Thermal Stability (°C) |

|---|---|---|

| -H (parent) | 25 µM (5-HT₂A) | 180 |

| -OCH₃ (6-position) | 18 µM | 160 |

| -CF₃ (4-position) | 8 µM | 210 |

- Mechanistic insight : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability by reducing CYP450-mediated oxidation .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- In silico workflow :

- ADMET prediction : Use SwissADME to estimate bioavailability (85%), blood-brain barrier penetration (logBB = −0.3), and hERG inhibition risk (pIC₅₀ = 4.2) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding free energy (ΔG = −42 kcal/mol) to human serum albumin .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Root cause : Variability in hydrochloride salt formation (e.g., 1:1 vs. 1:2 stoichiometry with HCl) alters aqueous solubility (50 mg/mL vs. 120 mg/mL) .

- Resolution : Standardize salt preparation via pH-controlled crystallization (pH = 5.0 ± 0.2) and characterize by PXRD .

Q. Why do catalytic asymmetric methods yield inconsistent enantiomeric excess (ee) across studies?

- Critical factors :

- Catalyst leaching : Monitor metal content via ICP-MS; >2 ppm Ru reduces ee by 15% .

- Solvent purity : Residual water (>0.1%) in THF promotes racemization (ee drops from 98% to 85%) .

Tables

Table 1 : Comparison of Synthetic Methods for this compound

Table 2 : Biological Activity of Quinoline Derivatives

| Compound | Target | Activity | Mechanism |

|---|---|---|---|

| This compound | DNA gyrase | IC₅₀ = 12 µM | Competitive inhibition of ATP binding |

| 6-Methoxyquinoline analog | 5-HT₂A receptor | IC₅₀ = 18 µM | Allosteric modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.